4,6-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4,6-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of azaindoles. This compound is characterized by the presence of a phenylsulfonyl group, two chlorine atoms, and an iodine atom attached to the azaindole core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 4,6-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, including the introduction of the phenylsulfonyl group, chlorination, and iodination. One common synthetic route involves the following steps:
Formation of the Azaindole Core: The azaindole core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base.
Chlorination: The chlorination of the azaindole core is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4,6-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The phenylsulfonyl group can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common reagents and conditions for these reactions include bases, solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium complexes.
Scientific Research Applications
4,6-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorine and iodine atoms may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
4,6-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)-1H-pyrrole: This compound has a similar phenylsulfonyl group but lacks the chlorine and iodine atoms, making it less reactive in certain substitution reactions.
1-(Phenylsulfonyl)indole: This compound shares the phenylsulfonyl group but has a different core structure, leading to different biological activities and chemical reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and biological studies.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4,6-dichloro-2-iodopyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2IN2O2S/c14-10-7-11(15)17-13-9(10)6-12(16)18(13)21(19,20)8-4-2-1-3-5-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXBGVHVCZPWRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3Cl)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2IN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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